
1,3-Dimethyl-4-piperidyl phenylcyclopentylglycolate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-4-piperidyl phenylcyclopentylglycolate hydrochloride, commonly known as Dizocilpine or MK-801, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was initially discovered as a potential anesthetic agent in the 1970s, but its development was halted due to its side effects. However, it has since gained attention in the field of neuroscience for its ability to block NMDA receptors, which has led to its use in various research applications.
作用機序
Dizocilpine acts as a non-competitive antagonist of the 1,3-Dimethyl-4-piperidyl phenylcyclopentylglycolate hydrochloride receptor by binding to a site within the ion channel pore and blocking the flow of ions through the channel. This results in the inhibition of excitatory neurotransmission and the disruption of synaptic plasticity.
Biochemical and Physiological Effects:
The blockade of 1,3-Dimethyl-4-piperidyl phenylcyclopentylglycolate hydrochloride receptors by Dizocilpine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. Additionally, Dizocilpine has been shown to induce oxidative stress and inflammation, which may contribute to its neurotoxic effects.
実験室実験の利点と制限
One of the main advantages of using Dizocilpine in lab experiments is its ability to selectively block 1,3-Dimethyl-4-piperidyl phenylcyclopentylglycolate hydrochloride receptors, which allows for the investigation of the specific role of these receptors in various physiological and pathological processes. However, Dizocilpine has several limitations, including its potential neurotoxicity and the fact that it may not accurately reflect the physiological conditions of the brain.
将来の方向性
There are several future directions for the use of Dizocilpine in neuroscience research. One area of interest is the investigation of the role of 1,3-Dimethyl-4-piperidyl phenylcyclopentylglycolate hydrochloride receptors in neurodegenerative diseases, such as Parkinson's and Huntington's disease. Additionally, there is growing interest in the use of Dizocilpine as a potential therapeutic agent for various neurological disorders, including depression and schizophrenia. Finally, there is a need for further research into the potential neurotoxic effects of Dizocilpine and the development of safer alternatives for studying 1,3-Dimethyl-4-piperidyl phenylcyclopentylglycolate hydrochloride receptors.
合成法
The synthesis of Dizocilpine involves several steps, starting with the condensation of 4-piperidone with cyclopentanone to form 1-(1-cyclopentyl)-4-piperidone. This intermediate is then reacted with 1,3-dimethyl-4-chlorobenzene to form 1-(1-cyclopentyl)-4-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine. The final step involves the reaction of this intermediate with hydrochloric acid to form the hydrochloride salt of Dizocilpine.
科学的研究の応用
Dizocilpine has been widely used in neuroscience research to study the role of 1,3-Dimethyl-4-piperidyl phenylcyclopentylglycolate hydrochloride receptors in various physiological and pathological processes. It has been shown to be particularly useful in studying synaptic plasticity, learning, and memory. Additionally, Dizocilpine has been used to investigate the role of 1,3-Dimethyl-4-piperidyl phenylcyclopentylglycolate hydrochloride receptors in various neurological disorders, including schizophrenia, depression, and Alzheimer's disease.
特性
CAS番号 |
101710-79-6 |
|---|---|
製品名 |
1,3-Dimethyl-4-piperidyl phenylcyclopentylglycolate hydrochloride |
分子式 |
C19H28ClNO3 |
分子量 |
367.9 g/mol |
IUPAC名 |
(1,3-dimethylpiperidin-1-ium-4-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride |
InChI |
InChI=1S/C20H29NO3.ClH/c1-15-14-21(2)13-12-18(15)24-19(22)20(23,17-10-6-7-11-17)16-8-4-3-5-9-16;/h3-5,8-9,15,17-18,23H,6-7,10-14H2,1-2H3;1H |
InChIキー |
RMDPHNMFYDYHDP-UHFFFAOYSA-N |
SMILES |
CC1C[NH+](CCC1OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Cl-] |
正規SMILES |
CC1C[NH+](CCC1OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Cl-] |
同義語 |
1,3-Dimethyl-4-piperidyl phenylcyclopentylglycolate hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



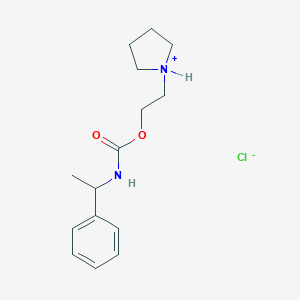
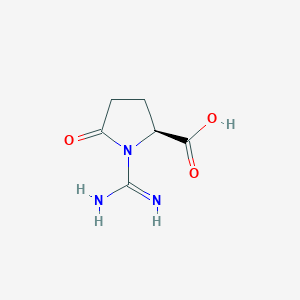

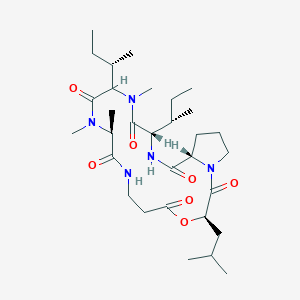
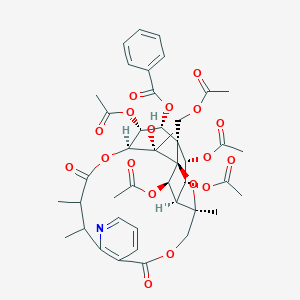

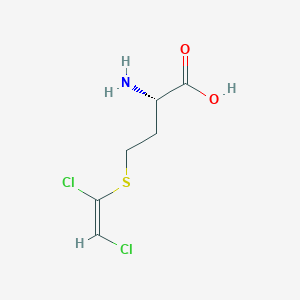
![(2R)-2-[[(2S)-2-[(2-methoxyacetyl)amino]-3-methylbutanoyl]-methylamino]-4-methyl-N-[(3R,6R,13S,16S,19R,29R,36S,37R)-3,19,26-tris[(2S)-butan-2-yl]-4,13,14,17,27,34,37-heptamethyl-6,29-bis(2-methylpropyl)-2,5,8,12,15,18,21,25,28,31,35-undecaoxo-16-propan-2-yl-1-oxa-4,7,11,14,17,20,24,27,30,34-decazacycloheptatriacont-36-yl]pentanamide](/img/structure/B217386.png)
![3-[18-(2-Carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;iron(2+)](/img/structure/B217396.png)
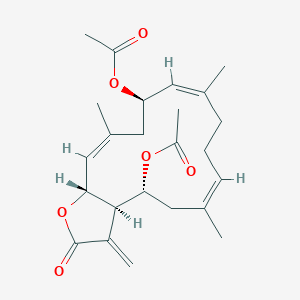
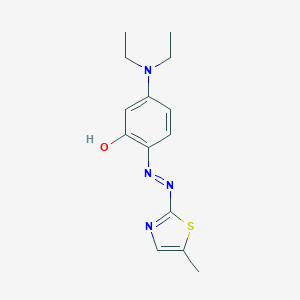

![N-[(E,3R,4R,5S,9R,10S,11S)-6,10-dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyldodec-1-enyl]-N-methylformamide](/img/structure/B217420.png)
